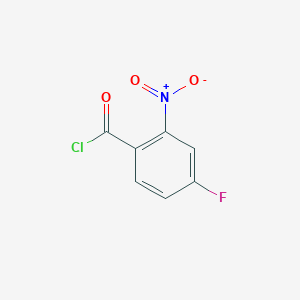

4-Fluoro-2-nitrobenzoyl chloride

Overview

Description

4-Fluoro-2-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 . It has a molecular weight of 203.56 .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-nitrobenzoyl chloride consists of a benzene ring substituted with a fluoro group, a nitro group, and a benzoyl chloride group .Scientific Research Applications

Chemical Building Blocks

4-Fluoro-2-nitrobenzoyl chloride is used as a chemical building block in life science research . It is a specialist product provided by Amerigo Scientific, a company that serves the life science industry .

Synthesis of Glucosamine Derivatives

This compound has been used in the synthesis of a glucosamine derivative, N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine . This derivative was designed and radiosynthesized for evaluations in vitro and in vivo on tumor-bearing mice .

Potential PET Imaging Agent

The glucosamine derivative synthesized using 4-Fluoro-2-nitrobenzoyl chloride has shown potential as a Positron Emission Tomography (PET) imaging agent for detecting tumors .

Drug Distribution Studies

PET imaging studies, which can potentially use 4-Fluoro-2-nitrobenzoyl chloride, are widely used in drug development research. These studies allow noninvasive study of drug distribution .

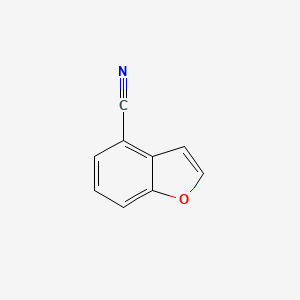

Synthesis of Benzofurans

4-Nitrobenzoyl chloride, a related compound, reacts with triphenylphosphonium salt to synthesize benzofurans, which are potential PET tracers . This is achieved by the intramolecular Wittig reaction .

Derivatization of Androstenediol

4-Nitrobenzoyl chloride has been used for the derivatization of Androstenediol, an endogenous proliferation agent of prostate cancer .

Safety and Hazards

Benzoyl chlorides are typically corrosive and can cause severe skin burns and eye damage . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

4-Fluoro-2-nitrobenzoyl chloride likely undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. The chlorine atom then leaves as a chloride ion, and the nucleophile takes its place. The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound by affecting the electron density of the carbonyl carbon.

Action Environment

The action of 4-Fluoro-2-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other reactive species or nucleophiles can influence the compound’s reactivity and the products formed .

properties

IUPAC Name |

4-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGZEFEQXWOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537973 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitrobenzoyl chloride | |

CAS RN |

57750-82-0 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57750-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.